3-Fluoro-4-(4-trifluoromethylphenyl)phenol
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Overview
Description
3-Fluoro-4-(4-trifluoromethylphenyl)phenol is an organic compound belonging to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups.
Preparation Methods
The synthesis of 3-Fluoro-4-(4-trifluoromethylphenyl)phenol typically involves the trifluoromethylation of aromatic compounds. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be carried out using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts, under specific reaction conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Fluoro-4-(4-trifluoromethylphenyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other substituents.
Scientific Research Applications
3-Fluoro-4-(4-trifluoromethylphenyl)phenol has a wide range of scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and fluoro groups enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3-Fluoro-4-(4-trifluoromethylphenyl)phenol can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenol: This compound lacks the additional fluoro group, resulting in different chemical and biological properties.
3-Fluoro-4-(trifluoromethyl)phenol: This compound has a similar structure but differs in the position of the fluoro group, affecting its reactivity and applications.
4-Hydroxybenzotrifluoride: This compound is another trifluoromethylbenzene derivative with distinct properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-[4-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-12-7-10(18)5-6-11(12)8-1-3-9(4-2-8)13(15,16)17/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPJSYJABXRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684434 |
Source
|
Record name | 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261823-77-1 |
Source
|
Record name | 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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